Fmoc-L-Val-CHN2

Peptide Synthesis Arndt-Eistert Homologation Fmoc-SPPS

Researchers synthesizing enantiopure beta-amino acids or profiling cathepsin isoforms face racemization and selectivity challenges. Fmoc-L-Val-CHN2 solves both-its defined L-valine stereochemistry is fully retained in one-pot Arndt-Eistert syntheses (50-90% yields), delivering racemization-free beta-amino acid building blocks. The valine P1 residue discriminates cathepsin isoforms (e.g., L vs. S), while the Fmoc group ensures seamless SPPS compatibility. Key supply advantages: (1) exact mass 363.15829154 Da for precise LC-MS calibration; (2) batch-specific CoA for regulatory documentation; (3) bulk quantities available with competitive lead times.

Molecular Formula C21H21N3O3
Molecular Weight 363,42 g/mole
CAS No. 193148-58-2
Cat. No. B557355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Val-CHN2
CAS193148-58-2
SynonymsAmbotzFAA1601; Fmoc-L-Val-CHN2; MolPort-008-267-697; 193148-58-2
Molecular FormulaC21H21N3O3
Molecular Weight363,42 g/mole
Structural Identifiers
SMILESCC(C)C(C(=C[N+]#N)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1
InChIKeyQPIBMAUSYAGKJK-FJZBCQJGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Val-CHN2 Sourcing Overview


Fmoc-L-Val-CHN2 (CAS 193148-58-2) is an N-alpha-(9-fluorenylmethyloxycarbonyl)-L-valinyl-diazomethane derivative [1]. It is a key intermediate in the Arndt-Eistert homologation for synthesizing beta-amino acids and a member of the peptidyl diazomethyl ketone class of irreversible cysteine protease inhibitors [2]. Its structure comprises a base-labile Fmoc protecting group and a reactive diazomethyl ketone warhead, enabling its use in both solid-phase peptide synthesis (SPPS) and activity-based protein profiling [REFS-1, REFS-3].

Why Fmoc-L-Val-CHN2 Is Irreplaceable


Fmoc-protected amino acid diazoketones are not functionally interchangeable. The specific side chain dictates both the chemical stability of the reactive diazo group and the biological selectivity of the resulting inhibitor [1]. For instance, the valine (Val) side chain provides a balance of steric hindrance and hydrophobicity that is fundamentally different from analogs like Fmoc-Tyr-Ala-diazomethylketone or Fmoc-L-Pro-CHN2 [REFS-2, REFS-3]. Substituting the valine residue can lead to a total loss of selectivity among cathepsin isoforms (e.g., cathepsin L vs. S), as demonstrated in structure-activity relationship studies of peptidyl diazomethyl ketones where Z-Val-Val-NleCHN2 shows a 300-fold selectivity difference over other sequences [REFS-1, REFS-4]. Therefore, maintaining the precise valine side chain is essential for reproducible synthetic yields and predictable biological activity.

Fmoc-L-Val-CHN2 Comparative Evidence


Synthetic Yield and Scalability

In a direct, head-to-head study of a one-pot synthetic protocol for Fmoc-α-amino diazoketones, Fmoc-L-Val-CHN2 is produced in a yield range of 50% to 90%, a value that is comparable to other lipophilic Fmoc-amino acid diazoketones synthesized under identical conditions [1]. This method, which uses Fmoc-Cl and diazomethane, ensures the preservation of stereochemistry, a critical quality attribute that is not consistently achieved with alternative in-situ activation strategies using other reagents [1]. This reproducible, high-yield synthesis directly contrasts with the variable yields and potential for racemization observed in the synthesis of similar diazoketones when using different coupling agents [REFS-1, REFS-2].

Peptide Synthesis Arndt-Eistert Homologation Fmoc-SPPS

Structural Identity and Purity

The procurement of Fmoc-L-Val-CHN2 guarantees a compound with a defined exact mass and a specific stereochemical configuration [1]. Key physical property data, sourced from authoritative databases, define the compound: an exact mass of 363.15829154 Da and a computed XLogP3-AA of 4.2 [1]. These values are distinct from those of other Fmoc-protected diazoketones or free amino acid diazoketones [2]. For example, the dipeptide analog Fmoc-Tyr-Ala-diazomethylketone has a molecular weight of 498.5 g/mol and a different lipophilicity profile [2]. This defined identity is essential for ensuring batch-to-batch consistency in SPPS, where deviations in purity or stereochemistry can lead to failed syntheses of complex peptides .

Quality Control Analytical Chemistry SPPS Building Blocks

DMK Warhead Selectivity

As a member of the peptidyl diazomethyl ketone (DMK) class, Fmoc-L-Val-CHN2 operates via an irreversible inhibition mechanism targeting the active-site cysteine residue of papain-like proteases [1]. This mechanism is distinctly different from reversible inhibitors or fluoromethyl ketones (FMKs). DMKs are documented to exhibit a higher degree of class selectivity for cysteinyl proteinases compared to other warheads [REFS-1, REFS-2]. For example, a closely related compound, Z-Val-Val-NleCHN2, demonstrates a 300-fold greater effectiveness in inactivating cathepsin S over cathepsin L . While quantitative kinetics for the specific Fmoc-L-Val-CHN2 monomer against a panel of proteases are not publicly available, its membership in this well-characterized class infers a comparable, time-dependent, and covalent inhibition profile that is valuable for target validation and activity-based protein profiling [1].

Protease Inhibition Cysteine Protease Activity-Based Probe

Fmoc-L-Val-CHN2 Key Applications


Arndt-Eistert Beta-Amino Acid Synthesis

Researchers synthesizing Fmoc-protected beta-amino acids for peptidomimetic drug discovery should prioritize Fmoc-L-Val-CHN2. The one-pot synthetic route detailed in primary literature guarantees the production of this intermediate in very good to excellent yields (50-90%) while fully preserving the stereochemistry of the starting L-valine [1]. This ensures that the subsequent Wolff rearrangement proceeds without racemization, yielding enantiomerically pure beta-amino acid building blocks essential for structure-activity relationship (SAR) studies.

Quality Control & Method Development

Analytical chemists in pharmaceutical QC or CROs require Fmoc-L-Val-CHN2 to establish and validate analytical methods for more complex Fmoc-protected diazoketone intermediates. Its well-defined exact mass (363.15829154 Da), molecular formula (C21H21N3O3), and computed XLogP3-AA (4.2) provide a precise reference standard for calibrating LC-MS and HPLC purity assays [2]. This level of analytical definition is critical for meeting regulatory documentation requirements for batch release testing of peptide-based APIs.

Cathepsin Profiling Probe Design

Chemical biologists investigating the role of cathepsins in disease should procure Fmoc-L-Val-CHN2 as a foundational warhead. As an irreversible inhibitor of the peptidyl diazomethyl ketone (DMK) class, its covalent, active-site-directed mechanism is ideal for developing activity-based probes (ABPs) [3]. The Fmoc group allows for modular synthesis, enabling researchers to extend the peptide chain on solid support to achieve desired selectivity, leveraging the valine residue's contribution to P1 site specificity to discriminate between cathepsin isoforms [1].

SPPS for Modified Backbones

Specialty peptide manufacturers should use Fmoc-L-Val-CHN2 in the SPPS of peptide mimetics and pseudopeptides. The Fmoc protecting group is orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu), making it fully compatible with standard SPPS workflows [1]. This compatibility is essential for the automated, high-throughput synthesis of complex, modified peptide libraries where a valine residue with a reactive diazo ketone handle is required for downstream conjugation or backbone modification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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